molecular formula C13H14ClNO B3022539 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 676348-37-1

2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B3022539
CAS No.: 676348-37-1
M. Wt: 235.71 g/mol
InChI Key: FHFFNNZYOZAIBL-UHFFFAOYSA-N
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Description

2’-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 2’ position and an amine group at the 3 position on the biphenyl structure. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

Applications in Environmental and Health Studies

The study of environmental estrogens, such as Methoxychlor, sheds light on the potential hazards chemicals with estrogenic activity present to development and reproduction. Methoxychlor, a proestrogenic activity chemical, demonstrates the diverse physiological effects certain compounds can have, especially on the reproductive system. This highlights the importance of studying compounds like "2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride" for their potential biological activities and environmental impact (Cummings, 1997).

Advances in Synthetic Chemistry

Research in synthetic chemistry, such as the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the ongoing development of new compounds and their potential applications. These studies not only expand the chemical knowledge base but also pave the way for discovering new drugs, materials, and chemical processes (Issac & Tierney, 1996).

Phosphonic Acid and Drug Development

The utilization of phosphonic acids in drug, pro-drug development, and as targeting agents for bone diseases illustrates the role of specific chemical functionalities in therapeutic applications. Research in this area could be relevant to studying "this compound" for potential bioactive properties or as a precursor in synthesizing bioactive derivatives (Sevrain et al., 2017).

Environmental Pollutant Removal

The exploration of cleaner techniques for removing contaminants like sulfamethoxazole from the environment underscores the significance of chemical research in addressing pollution. Such studies are crucial for developing sustainable technologies for detoxifying and purifying water sources, which could be an area of application for related compounds (Prasannamedha & Kumar, 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 2’-methoxy-[1,1’-biphenyl], undergoes nitration to introduce a nitro group at the 3 position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2’-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form

Properties

IUPAC Name

3-(2-methoxyphenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFFNNZYOZAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374848
Record name 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-37-1, 96923-01-2
Record name [1,1′-Biphenyl]-3-amine, 2′-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2'-Methoxybiphenyl-3-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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